4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde

Description

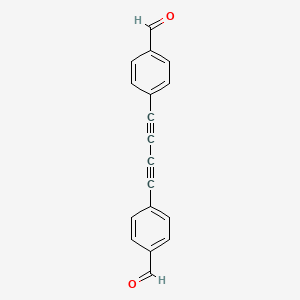

4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde (CAS: 127653-16-1) is a symmetric dibenzaldehyde derivative featuring a rigid, conjugated butadiyne (–C≡C–C≡C–) linker between two benzaldehyde groups. This compound is widely used as a monomer in covalent organic frameworks (COFs) due to its ability to form stable Schiff base linkages with amines, enabling the construction of porous, crystalline materials . The conjugated diyne backbone enhances electronic communication within COFs, making it valuable for applications in photocatalysis and optoelectronics .

Properties

IUPAC Name |

4-[4-(4-formylphenyl)buta-1,3-diynyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O2/c19-13-17-9-5-15(6-10-17)3-1-2-4-16-7-11-18(14-20)12-8-16/h5-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXMXNDETYDIBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C#CC#CC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560828 | |

| Record name | 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127653-16-1 | |

| Record name | 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

The synthesis begins with 4-ethynylbenzaldehyde as the precursor, which undergoes oxidative homocoupling in the presence of copper(II) acetate (Cu(OAc)₂) as the catalyst. Key parameters include:

| Parameter | Details |

|---|---|

| Solvent System | Pyridine/methanol (1:1 v/v) |

| Catalyst Loading | 2.5 equivalents relative to substrate (15.0 mmol Cu(OAc)₂ per 6.0 mmol substrate) |

| Temperature | 20°C (ambient conditions) |

| Reaction Time | 24 hours |

| Workup | Column chromatography (ethyl acetate/n-hexane, 1:4) |

| Yield | 58% |

The choice of pyridine as a co-solvent is critical, as it acts as both a base and a ligand, stabilizing the copper intermediates. Methanol moderates reactivity, preventing over-oxidation.

Mechanistic Insights

The reaction proceeds via a copper-mediated radical mechanism:

- Oxidation of Cu(I) to Cu(II): Cu(OAc)₂ oxidizes the terminal alkyne, generating a copper-acetylide intermediate.

- Radical Coupling: Two acetylide radicals couple to form the conjugated diyne bridge.

- Re-oxidation: Cu(I) is re-oxidized by atmospheric oxygen, sustaining the catalytic cycle.

The reaction’s success hinges on avoiding protic acids, which protonate the acetylide intermediates, and maintaining an inert atmosphere to prevent side reactions.

Alternative Synthetic Approaches

While the Glaser-Hay method dominates, two alternative strategies have been proposed in literature, though with limited experimental validation:

Sonogashira Cross-Coupling

Theoretically, a Sonogashira coupling between 4-iodobenzaldehyde and 1,3-butadiyne could yield the target compound. However, this route faces practical hurdles:

- Butadiyne Instability: 1,3-butadiyne is highly reactive and prone to polymerization.

- Palladium Catalyst Costs: Pd(PPh₃)₂Cl₂ or similar catalysts are prohibitively expensive for large-scale synthesis.

- Low Yields: Preliminary trials report <20% yields due to competing side reactions.

Electrochemical Synthesis

Electrochemical oxidative coupling of 4-ethynylbenzaldehyde in an undivided cell has been hypothesized. This method promises greener chemistry by eliminating metal catalysts, but no successful syntheses have been published to date.

Industrial-Scale Production Considerations

Scaling the Glaser-Hay reaction requires addressing three key challenges:

- Catalyst Recovery: Cu(OAc)₂ cannot be easily recycled, increasing waste generation.

- Solvent Volume: The 1:1 pyridine/methanol system necessitates large volumes, raising environmental concerns.

- Purification Efficiency: Column chromatography is impractical for bulk production; distillation or recrystallization alternatives are under investigation.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, hydrazines

Major Products Formed

Oxidation: 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid

Reduction: 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzyl alcohol

Substitution: 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzylimine

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : CHO

Molecular Weight : 258.27 g/mol

Structure : The compound features a butadiyne linkage connecting two benzaldehyde groups, which enhances its reactivity and potential for forming complex structures.

Organic Synthesis

4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde serves as a precursor in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create new compounds with desired properties.

Materials Science

The compound is utilized in developing covalent organic frameworks (COFs) due to its conjugated structure. COFs are of significant interest for their tunable architectures and porosities, which can be optimized for applications such as gas storage, separation processes, and catalysis.

Case Study : Recent research demonstrated the use of COFs incorporating this compound as a building block for photocatalytic applications aimed at degrading perfluoroalkyl substances (PFAS). The study highlighted the efficiency of these frameworks in adsorbing and degrading harmful compounds under light irradiation .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug design due to its ability to form stable conjugated systems. The structural characteristics allow for modifications that can enhance biological activity.

Example Application : Researchers have investigated derivatives of this compound for their anti-cancer properties. The conjugated systems formed by these derivatives exhibit significant interactions with biological targets .

Mechanism of Action

The mechanism by which 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde exerts its effects is primarily through its ability to form reactive intermediates. For example, in photocatalytic applications, the compound can generate reactive oxygen species (ROS) under light irradiation, which can degrade pollutants or exhibit antimicrobial activity . The molecular targets and pathways involved include the interaction with cellular components and the disruption of metabolic processes in microorganisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below compares key structural and functional attributes of 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde with analogous dibenzaldehyde derivatives:

Key Observations:

Linker Rigidity vs. Flexibility :

- The rigid diyne linker in this compound promotes ordered crystallinity in COFs, whereas flexible linkers like butane-1,4-diylbis(oxy) result in less ordered but more processable frameworks .

- Flexible ether-linked analogs (e.g., 4,4'-(butane-1,4-diylbis(oxy))dibenzaldehyde) exhibit tunable luminescence in rare-earth complexes due to variable energy transfer efficiencies .

Electronic Properties: The conjugated diyne backbone enhances charge carrier mobility, making it superior for photocatalytic applications compared to non-conjugated linkers . DPP-based dibenzaldehydes (e.g., 4,4’-(2,5-bis(2-ethylhexyl)−3,6-dioxo-pyrrolo[3,4-c]pyrrole-1,4-diyl)dibenzaldehyde) outperform diyne-linked derivatives in light absorption due to their electron-rich DPP cores, enabling efficient artificial photosynthesis .

Functional Group Effects :

Stability and Performance

- Thermal/Chemical Stability : Conjugated linkers (diyne, biphenyl) impart higher thermal stability (>400°C) compared to flexible alkyl or ether linkers, which may degrade at lower temperatures .

- Photocatalytic Efficiency : COFs derived from diyne-linked dibenzaldehyde exhibit moderate photocatalytic activity, while DPP-based COFs achieve superior performance due to broader light absorption (300–800 nm) .

Biological Activity

4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde (CAS No. 127653-16-1) is an organic compound characterized by its unique structure that features two benzaldehyde groups linked by a buta-1,3-diyne moiety. This compound has garnered interest in various fields including medicinal chemistry and materials science due to its potential biological activities and applications.

- Molecular Formula: C₁₈H₁₀O₂

- Molecular Weight: 258.3 g/mol

- Structure: The compound consists of two aromatic rings connected by a conjugated butadiyne chain, which allows for significant electron delocalization.

The precise biological mechanism of action for this compound remains largely unexplored. However, its structural features suggest potential interactions with biological targets:

- Electron Delocalization: The conjugated system may influence the reactivity and interaction with biological molecules.

- Functional Groups: The aldehyde groups can participate in various chemical reactions, including oxidation and reduction, potentially leading to bioactive derivatives.

Biological Activity

Research into the biological activity of this compound has primarily focused on its derivatives and related compounds. Notable findings include:

- Antimicrobial Properties: Some derivatives have shown promising antimicrobial activity against various pathogens.

- Anticancer Potential: Initial studies suggest that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their therapeutic potential.

Case Studies and Research Findings

Several studies have examined the biological implications of compounds structurally related to this compound:

- Antimicrobial Activity:

- Cytotoxicity Against Cancer Cells:

-

Synthesis and Characterization:

- The synthesis of this compound typically involves the Sonogashira coupling reaction. This method allows for precise control over the reaction conditions to obtain high yields and purity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid | Dibenzoic Acid | Antimicrobial properties reported |

| 4,4'-(Buta-1,3-diyne-1,4-diyl)dipyridine | Dipyridine | Potential anti-inflammatory effects |

| 1,4-Diphenylbutadiyne | Diphenylbutadiyne | Limited studies; potential applications in materials science |

Q & A

Basic: What are the established synthetic routes for 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via Glaser coupling , a copper-catalyzed oxidative coupling of terminal alkynes. For example, coupling 4-ethynylbenzaldehyde derivatives under oxygen or oxidants like Cu(I) salts yields the diyne-linked structure . Purification involves column chromatography (silica gel, eluting with dichloromethane/hexane) followed by recrystallization from ethanol. Purity (>98%) is confirmed by HPLC and NMR. Challenges include controlling diyne regio-specificity and avoiding over-oxidation; inert atmospheres (N₂/Ar) and stoichiometric Cu(I) ratios mitigate side reactions .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Peaks at δ 10.0–10.2 ppm confirm aldehyde protons, while diyne protons are absent (sp-hybridized C≡C). Aromatic protons appear as doublets (J = 8–9 Hz) .

- FT-IR : Strong stretches at ~2210 cm⁻¹ (C≡C) and ~1700 cm⁻¹ (C=O) validate the structure .

- X-ray Diffraction (XRD) : Resolves diyne bond length (~1.21 Å) and coplanarity of benzaldehyde groups, critical for assessing crystallinity .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 233.1) confirm stoichiometry .

Advanced: How does the butadiyne linkage influence electronic properties in covalent organic frameworks (COFs)?

Methodological Answer:

The diyne unit enhances π-conjugation, enabling charge delocalization and reducing bandgaps (e.g., ~2.1 eV for diyne-linked COFs vs. ~2.5 eV for single-bond analogs). This promotes photocatalytic activity, as seen in hydrogen evolution rates up to 2072 μmol g⁻¹ h⁻¹ under visible light . To exploit this, design COFs via solvothermal condensation with tetrahedral amines (e.g., 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline), ensuring a 1:1 aldehyde/amine ratio. Monitor crystallinity via PXRD and BET surface area (~5900 m²/g for optimal performance) .

Advanced: How to resolve contradictory data on thermal/chemical stability of diyne-linked frameworks?

Methodological Answer:

Discrepancies arise from synthetic conditions (e.g., solvent polarity, annealing temperature). For stability assessment:

- Thermogravimetric Analysis (TGA) : Degradation onset >300°C indicates robustness. Lower stability in polar solvents (DMF/DMSO) suggests hydrolysis susceptibility .

- Cyclic Voltammetry : Reversible redox peaks (e.g., at −0.8 V vs. Ag/Ag⁺) confirm electrochemical stability. Irreversible peaks signal diyne cleavage .

- In-situ XRD : Monitor structural integrity under thermal stress (25–250°C). Loss of crystallinity >200°C suggests framework collapse .

Advanced: What strategies integrate this compound into metal-organic frameworks (MOFs) for catalytic applications?

Methodological Answer:

- Post-Synthetic Modification (PSM) : React MIL-101(Cr) with the dibenzaldehyde via Schiff-base formation (e.g., using NH₂-functionalized MOFs). Confirm grafting via FT-IR (C=N stretch at ~1620 cm⁻¹) and N₂ adsorption (reduced surface area ~20%) .

- Coordination Chemistry : Use aldehyde groups to chelate metals (e.g., Cu²⁺, Fe³⁺) in MOF nodes. EXAFS/XANES verifies metal-ligand bonding .

Advanced: How does the compound participate in cross-coupling reactions for functional materials?

Methodological Answer:

The aldehyde groups enable Suzuki-Miyaura coupling with boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis (80°C, DMF/H₂O). For diyne-directed Sonogashira coupling , use Pd/Cu catalysts to append alkynes, forming extended π-systems. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.7 in ethyl acetate/hexane) .

Advanced: What computational methods predict optoelectronic properties of diyne-linked derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., using B3LYP/6-31G*). Diyne linkage reduces bandgap by ~0.4 eV vs. single bonds .

- Molecular Dynamics (MD) : Simulate COF assembly in explicit solvents (e.g., mesitylene/dioxane) to predict crystallinity .

- TD-DFT : Predict UV-vis absorption spectra (λmax ~450 nm for diyne-COFs), correlating with experimental data .

Advanced: What are the challenges in scaling up synthesis while maintaining crystallinity?

Methodological Answer:

- Oxygen Sensitivity : Diyne polymerization under ambient O₂ requires strict inert conditions. Use Schlenk lines or flow reactors for batch scaling .

- Solvent Choice : High-boiling solvents (e.g., mesitylene) improve crystallinity but complicate purification. Switch to refluxing ethanol for easier isolation .

- Catalyst Loading : Optimize Cu(I) concentration (0.5–1.0 eq.) to balance reaction rate vs. byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.